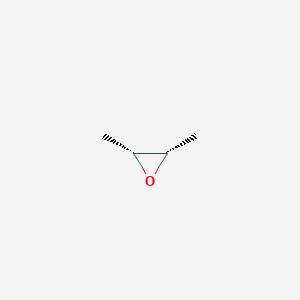

cis-2,3-Epoxybutane

Descripción general

Descripción

cis-2,3-Epoxybutane: is an organic compound with the molecular formula C4H8O . It is a type of epoxide, which is a three-membered cyclic ether. . It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: cis-2,3-Epoxybutane can be synthesized from 2-butene via the formation of a chlorohydrin intermediate. The reaction involves the addition of hypochlorous acid (HOCl) to 2-butene to form the chlorohydrin, which is then treated with a base to yield the epoxide .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the same chlorohydrin route. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: cis-2,3-Epoxybutane undergoes various chemical reactions, including:

Ring-opening reactions: These reactions involve the cleavage of the epoxide ring, leading to the formation of diols or other products.

Oxidation: The compound can be oxidized to form various oxidation products.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring.

Common Reagents and Conditions:

Hydration: Water or aqueous acids can be used to hydrate the epoxide to form diols.

Oxidation: Oxidizing agents such as or can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products:

- Various oxidation products depending on the oxidizing agent used.

- Substituted products from nucleophilic substitution reactions .

2,3-Butanediol: from hydration.

Aplicaciones Científicas De Investigación

Overview

Cis-2,3-epoxybutane (C4H8O) is an aliphatic epoxide characterized by its three-membered cyclic ether structure. This compound has garnered attention in various scientific fields due to its unique reactivity and potential applications in chemistry, biology, and industry. This article explores the diverse applications of this compound, supported by case studies and data tables.

Chemical Synthesis

Intermediate in Organic Synthesis

this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its epoxide group allows it to participate in nucleophilic addition reactions, making it valuable for creating more complex molecules. For example, it can be converted into 2,3-butanediol through hydration reactions.

Polymer Production

The compound is utilized in the production of polymers and resins. Its reactivity enables the formation of copolymers with other monomers, enhancing material properties. In particular, this compound has shown higher reactivity in copolymerization with carbon dioxide compared to its trans isomer.

Biological Applications

Mutagenicity Studies

Research into the mutagenic properties of this compound has revealed its potential effects on genetic material. Studies have indicated that exposure to this compound can lead to mutations in bacterial systems, highlighting its relevance in toxicology and environmental science .

Bioremediation Potential

this compound interacts with enzymes involved in bioremediation processes. Notably, its reaction with NAD-dependent enzymes has been studied for its role in degrading polychlorinated biphenyls (PCBs), which are harmful environmental pollutants .

Environmental Chemistry

Kinetic Studies of Atmospheric Reactions

Recent studies have investigated the atmospheric oxidation kinetics of this compound when exposed to hydroxyl (OH) radicals. The reaction rate coefficients were determined using advanced kinetic techniques, providing insights into its environmental fate and degradation pathways .

| Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| OH + this compound | |

| OH + trans-2,3-epoxybutane |

Case Studies

Nucleophilic Addition Reactions

A detailed study examined the nucleophilic addition of this compound with glycerol. The reaction produced two structural isomers based on the site of nucleophilic attack (primary vs. secondary), illustrating the compound's versatility in forming complex molecules .

Environmental Impact Assessment

Research assessing the environmental impact of this compound focused on its reactivity with atmospheric constituents. The findings indicated that this compound could contribute to secondary organic aerosol formation under certain conditions, thereby influencing air quality and climate .

Mecanismo De Acción

The mechanism of action of cis-2,3-Epoxybutane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many chemical syntheses and industrial processes . The compound can also interact with biological molecules, leading to potential mutagenic effects .

Comparación Con Compuestos Similares

cis-2,3-Epoxybutane can be compared with other epoxides such as:

- 1,2-Epoxybutane

- 1,2-Epoxy-2-methylpropane

- 1,2-Epoxyhexane

- Cyclohexene oxide

- 3,4-Epoxy-1-butene

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of two methyl groups on the epoxide ring. This structural feature influences its reactivity and the types of products formed in chemical reactions .

Actividad Biológica

Cis-2,3-epoxybutane (CAS No. 1758-33-4) is an aliphatic epoxide known for its unique structural properties and reactivity. This compound has garnered interest due to its biological activity, particularly its mutagenic potential and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mutagenicity, reactivity with nucleophiles, and implications in environmental chemistry.

This compound is a colorless liquid with a molecular formula of C4H8O and a boiling point of approximately 56°C. It is soluble in water and exhibits moisture sensitivity. The compound's structure allows it to participate in various chemical reactions, including nucleophilic additions.

Mutagenicity Studies

This compound has been studied for its mutagenic effects using the Ames test, which assesses the mutagenic potential of compounds on bacterial strains. Key findings include:

- Increased Mutagenicity : The mutagenicity of this compound was significantly increased when tested with rat liver S9 mix, which provides metabolic activation. This enhancement was observed with strains such as Salmonella typhimurium TA1530 .

- Comparative Mutagenicity : In comparative studies involving structurally related aliphatic epoxides, this compound demonstrated direct mutagenic effects on base-pair substitution-sensitive strains (TA1530, TA1535) even in the absence of metabolic activation .

Reactivity with Nucleophiles

The reactivity of this compound with various nucleophiles has been extensively studied:

- Nucleophilic Addition Reactions : It reacts readily with nucleophiles such as alcohols and amines. For instance, when reacted with glycerol, two structural isomers were formed due to the presence of primary and secondary hydroxy groups . The major product resulted from primary addition, showcasing a preference ratio of approximately 5:1 for primary to secondary addition products.

Environmental Implications

This compound's volatility and reactivity raise concerns regarding its atmospheric behavior:

- Atmospheric Oxidation : A kinetic study revealed that this compound reacts with hydroxyl (OH) radicals at a rate coefficient of at room temperature . This reaction contributes to the compound's atmospheric lifetime and potential environmental impact.

Case Studies

Several studies have documented the biological effects and environmental interactions of this compound:

- Mutagenicity Enhancement by Glutathione-S-transferases : Research indicated that pretreatment with Aroclor 1254 or phenobarbital could enhance the mutagenic effects of this compound through the activation of glutathione-S-transferases .

- Comparative Assays : In a study comparing various epoxides' mutagenicity using modified Salmonella/microsome assays, this compound was found to be comparably more mutagenic than its methylated derivatives .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

(2R,3S)-2,3-dimethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXKWPLDPFFDJP-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026530 | |

| Record name | cis-2,3-Epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-33-4 | |

| Record name | cis-2,3-Epoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,3-epoxy-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2,3-Epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-2,3-dimethyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary reaction pathways of cis-2,3-Epoxybutane at high temperatures?

A1: In its gaseous phase, this compound undergoes thermal decomposition via a unimolecular mechanism, primarily leading to structural isomerization. It forms various products like butan-2-one, but-3-en-2-ol, ethyl vinyl ether, and isobutyraldehyde. Interestingly, isobutyraldehyde and ethyl vinyl ether are produced almost exclusively from this compound and not its trans isomer. [] This decomposition is noted to be a homogenous, first-order, non-radical process. []

Q2: How does the reactivity of this compound compare to its trans isomer in copolymerization reactions with carbon dioxide?

A2: Research indicates that this compound exhibits significantly higher reactivity with carbon dioxide in ternary copolymerization compared to trans-2,3-Epoxybutane. [] Interestingly, both isomers show comparable reactivity in forming cyclic carbonate as a byproduct during this process. []

Q3: What is the stereochemical outcome of the ring-opening reaction of this compound with carbon dioxide during copolymerization?

A3: The ring-opening reaction proceeds with exclusive inversion of configuration at the reactive site. This has been confirmed by the isolation of threo-2,3-butanediol upon hydrolysis of the copolymer. []

Q4: Can this compound be used to synthesize optically active compounds? If yes, what types of reagents and catalysts are typically employed?

A4: Yes, this compound serves as a valuable starting material in the synthesis of optically active compounds. For instance, reacting it with B-halo diisopinocampheylboranes (Ipc2BX, where X = Cl, Br, or I) results in enantioselective ring-opening. [] This reaction yields optically active 1,2-halohydrins, with the degree of enantiomeric excess (ee) depending on the halogen used (I > Br > Cl). [] Furthermore, chiral γ-amino alcohols derived from α-D-xylose have been shown to catalyze the enantioselective ring-opening of this compound with phenyllithium, producing enantioenriched 3-phenyl-2-butanol. []

Q5: How does the structure of this compound influence its ability to form clathrate hydrates?

A5: The presence of the oxirane ring and its specific spatial orientation in this compound significantly influences its ability to form clathrate hydrates. Studies have shown that this compound acts as a sII/sH hydrate former and promotes methane hydrate formation, unlike its trans-isomer. [] This difference in behavior highlights the important role of three-dimensional geometry in hydrate formation.

Q6: How does the reactivity of this compound with chlorine atoms compare to other epoxides, and what insights do theoretical calculations provide?

A6: Experimental and theoretical studies have revealed a trend of increasing reactivity towards chlorine atoms as the hydrocarbon chain length increases in a series of epoxides, including this compound. [] Theoretical calculations, which align well with experimental results, indicate that the position of hydrogen atom abstraction significantly influences reactivity. [] The geometric distribution and ring influence are crucial factors in understanding the reactivity of epoxides with chlorine atoms. []

Q7: What analytical techniques are typically employed to characterize and quantify this compound?

A8: Various analytical techniques are used to study this compound. Gas Chromatography coupled with Mass Spectrometry (GC/MS) and Gas Chromatography with Flame Ionization Detection (GC/FID) are commonly employed to separate, identify, and quantify this compound and its reaction products. [] Additionally, 1H-NMR spectroscopy provides structural information and helps monitor reaction progress. [] High-resolution powder diffraction and solid-state 13C NMR are used to analyze the structure of clathrate hydrates formed by this compound. []

Q8: What are the environmental concerns regarding this compound, and are there strategies for mitigating any potential risks?

A8: While specific data on the environmental impact of this compound might be limited in the provided research, it's crucial to acknowledge that epoxides, in general, can pose ecological risks. Their reactivity, especially with biological molecules, necessitates careful handling and waste management. Investigating its biodegradability and exploring alternative, potentially less harmful substitutes are important steps towards responsible use and minimizing its environmental footprint.

Q9: What is the historical significance of this compound in chemical research?

A10: this compound has played a crucial role in understanding stereochemical relationships and reaction mechanisms. Notably, its utilization in the synthesis of cis- and trans-2-butene and the observation of Walden inversion using this system has been historically significant. [] This research highlighted the stereochemical course of reactions and provided early evidence for the inversion of configuration during nucleophilic substitution reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.